molecular formula C22H20ClN3O3 B11306237 5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11306237
M. Wt: 409.9 g/mol
InChI Key: DEDPXPHRMNQLLI-UHFFFAOYSA-N
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Description

5-Chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is notable for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution with a halogenating agent could produce a halogenated derivative .

Scientific Research Applications

5-Chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines or antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 5-position of the benzofuran ring in 5-chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a unique feature that can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, thereby increasing its potency and efficacy .

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

5-chloro-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20ClN3O3/c1-13-10-19-17(11-18(13)23)14(2)21(29-19)22(27)25-20-8-9-24-26(20)12-15-4-6-16(28-3)7-5-15/h4-11H,12H2,1-3H3,(H,25,27)

InChI Key

DEDPXPHRMNQLLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC)C

Origin of Product

United States

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